molecular formula C26H20N4O3S2 B2437227 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361480-69-5

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2437227
CAS RN: 361480-69-5
M. Wt: 500.59
InChI Key: UNDFZBNKRLKXPJ-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H20N4O3S2 and its molecular weight is 500.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic and Antimicrobial Activities

A study by Zablotskaya et al. (2013) synthesizes derivatives related to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide and evaluates their psychotropic, anti-inflammatory, and antimicrobial activities. These compounds demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. The study aims to correlate the biological results with structural characteristics and physicochemical parameters of these compounds (Zablotskaya et al., 2013).

Anticancer Agents

Ö. Yılmaz et al. (2015) synthesized derivatives from indapamide, closely related to the chemical structure . One compound, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed significant proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms. These findings highlight the potential of similar compounds as anticancer agents (Yılmaz et al., 2015).

Thiazole-Based Antimicrobial and Antitubercular Agents

G. V. Suresh Kumar et al. (2013) focused on synthesizing novel sulfonyl derivatives with a thiazole base. These compounds, which share structural similarities with the compound , exhibited significant antibacterial and antifungal activities. The study emphasizes the potential of thiazole and its derivatives as potent antimicrobial and antitubercular agents (Kumar et al., 2013).

Heterocyclic Compounds as Adenosine Antagonists

J. V. van Muijlwijk-Koezen et al. (2001) developed novel classes of heterocyclic compounds as adenosine antagonists, including thiazole derivatives. This research is relevant due to the structural resemblance of the studied compounds to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide. The study provides insights into the receptor-ligand interaction and affirms the potential of such compounds in medicinal chemistry (van Muijlwijk-Koezen et al., 2001).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S2/c27-15-18-5-7-20(8-6-18)24-17-34-26(28-24)29-25(31)21-9-11-23(12-10-21)35(32,33)30-14-13-19-3-1-2-4-22(19)16-30/h1-12,17H,13-14,16H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFZBNKRLKXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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